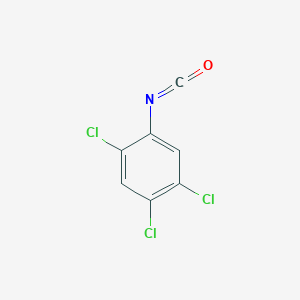

2,4,5-Trichlorophenyl isocyanate

描述

Contextualization within Aromatic Isocyanate Chemistry

Aromatic isocyanates are known for their high reactivity, which is generally greater than that of their aliphatic counterparts. poliuretanos.net This reactivity stems from the electron-withdrawing nature of the aromatic ring, which makes the carbon atom of the isocyanate group more susceptible to nucleophilic attack. crowdchem.net The reactivity of the isocyanate group allows it to react with a variety of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and other derivatives, respectively. crowdchem.netpcimag.com

The presence of three chlorine atoms on the phenyl ring of 2,4,5-Trichlorophenyl isocyanate further influences its reactivity. These electron-withdrawing groups are expected to increase the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity compared to unsubstituted phenyl isocyanate.

Scope and Significance of Academic Inquiry

The academic interest in this compound lies in its utility as a building block for more complex molecules. Researchers have explored its use in the synthesis of various compounds, including substituted ureas and other heterocyclic structures. For instance, the reaction of isocyanates with amines is a well-established method for the preparation of N-substituted ureas. rsc.orgresearchgate.netwikipedia.org This reaction is of considerable interest due to the wide range of applications of substituted ureas in various fields. lnu.edu.cn

Furthermore, the 2,4,5-trichlorophenyl moiety itself has been identified as a key structural feature in certain biologically active molecules. For example, it has been incorporated into the design of novel fungicides. researchgate.net This suggests that this compound can serve as a valuable precursor for the synthesis of new compounds with potential applications in agrochemicals and pharmaceuticals.

Chemical Properties and Synthesis

The molecular formula of this compound is C₇H₂Cl₃NO, and its molecular weight is approximately 222.46 g/mol . labshake.comcymitquimica.com

| Property | Value |

| Molecular Formula | C₇H₂Cl₃NO |

| Molecular Weight | 222.46 g/mol |

| Appearance | Colorless needles, gray flakes, or off-white lumpy solid nih.gov |

| Odor | Phenolic nih.gov |

The synthesis of isocyanates is often achieved through the phosgenation of amines. crowdchem.net In the case of this compound, the likely precursor would be 2,4,5-trichloroaniline (B140166). This amine can be prepared from 1,2,4,5-tetrachlorobenzene (B31791) or through the diazotization of 2,5-dichloroaniline (B50420) followed by hydrolysis and subsequent chlorination. google.comchemicalbook.com The reaction of 2,4,5-trichloroaniline with phosgene (B1210022) (COCl₂) or a phosgene equivalent would then yield the desired isocyanate. wikipedia.org

Structure

3D Structure

属性

IUPAC Name |

1,2,4-trichloro-5-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUIJJYNVCVETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407993 | |

| Record name | 2,4,5-Trichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26328-35-8 | |

| Record name | 2,4,5-Trichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trichloro-5-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,4,5 Trichlorophenyl Isocyanate

Phosgene-Based Synthesis Routes

The reaction of primary amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production. nih.gov This method is characterized by its efficiency but also by the significant hazards associated with its reagents. The synthesis of 2,4,5-Trichlorophenyl isocyanate via this route begins with its corresponding amine precursor, 2,4,5-trichloroaniline (B140166).

The synthesis of isocyanates from amines using phosgene (COCl₂) is an electrophilic process that proceeds through several key steps. wikipedia.org For aromatic amines, the reaction is typically conducted in an inert organic solvent. nih.gov The general mechanism involves the initial formation of a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride (HCl) to yield the isocyanate.

For aromatic diamines, two primary mechanistic pathways have been described: "stepwise phosgenation" and "phosgenation first". nih.gov While 2,4,5-trichloroaniline is a monoamine, the principles of sequential reaction apply. The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of phosgene. This is followed by dehydrochlorination. The industrial phosgenation process can be carried out in either the liquid or gas phase. nih.gov The liquid phase method is often preferred for amines with high boiling points and lower reactivity. nih.govacs.org

The synthesis of this compound introduces specific challenges due to the electronic effects of the chlorine substituents on the aromatic ring. The three electron-withdrawing chlorine atoms significantly decrease the electron density of the phenyl ring, which in turn reduces the nucleophilicity of the amino group in the 2,4,5-trichloroaniline precursor.

This deactivation has several implications for the synthesis:

Reduced Reactivity : The amine is less reactive towards phosgene compared to non-chlorinated or less-chlorinated anilines.

Harsher Reaction Conditions : To achieve a reasonable reaction rate and conversion, more forcing conditions, such as higher temperatures or pressures, may be necessary.

Method Selection : The direct phosgene method, which involves reacting the amine directly with phosgene, is noted as being suitable for amine compounds with low reactivity, making it a likely choice for this specific synthesis. nih.govacs.org

Non-Phosgene Synthesis Approaches for Isocyanates

Driven by the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct, significant research has focused on developing phosgene-free synthetic routes. digitellinc.comresearchgate.net These methods are central to the advancement of green chemistry in the chemical industry.

The thermal decomposition of carbamates is considered one of the most promising and industrially viable non-phosgene methods for producing isocyanates. researchgate.netmdpi.com This approach is a two-step process:

Carbamate (B1207046) Formation : The precursor amine (2,4,5-trichloroaniline) is first reacted with a carbonyl source to form a stable carbamate intermediate. Common carbonylating agents include dimethyl carbonate (DMC) or urea (B33335). acs.orgresearchgate.net This step avoids the use of any chlorine-based reagents. researchgate.net

Thermal Decomposition : The isolated carbamate is then heated, often in the gas phase and sometimes in the presence of a catalyst, to yield the target isocyanate and an alcohol. acs.orgmdpi.com This decomposition is a reversible, endothermic reaction. acs.org

The general pathway is: R-NH₂ + R'O-C(O)-OR' → R-NH-C(O)-OR' + R'OH R-NH-C(O)-OR' (heat/catalyst) ⇌ R-N=C=O + R'OH

To drive the equilibrium toward the product side, the resulting alcohol is continuously removed from the reaction system. acs.org A variety of catalysts have been developed to facilitate this decomposition at lower temperatures and improve selectivity.

Table 1: Catalytic Systems for Carbamate Decomposition

| Catalyst Type | Example(s) | Key Findings | Reference(s) |

| Single-Component Metal Catalysts | Zinc (Zn) compounds (e.g., ZnO) | Exhibit high activity, are cost-effective, and compatible with various substrates. ZnO prepared from basic zinc carbonate shows excellent performance. | acs.orgresearchgate.net |

| Multiphase Catalysts | Metal oxides | Offer stability, mild preparation conditions, and reusability. | acs.org |

| Organotin Catalysts | Di-n-butyltin oxide | Demonstrates high activity for the decomposition of methyl N-phenyl carbamate. | researchgate.net |

The search for novel isocyanate synthesis methods continues to explore various reagents and catalytic systems. One such reagent, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, is an inexpensive and highly reactive molecule. researchgate.netdaneshyari.com

Due to the differential reactivity of its three chlorine atoms, TCT undergoes sequential nucleophilic substitution, typically with amines or alcohols, at controlled temperatures. daneshyari.comnih.gov It is a versatile building block for constructing triazine derivatives and has been employed as an activating agent in various organic transformations, such as amide bond formation. nih.govresearchgate.net However, while TCT reacts readily with amines, its specific application as a reagent for the direct synthesis and isolation of isocyanates from primary amines is not a commonly cited or established industrial method.

Other notable non-phosgene routes that represent viable alternatives include:

Reductive Carbonylation : This method involves the direct reaction of nitroaromatic compounds (e.g., 1,2,4-trichloro-5-nitrobenzene) with carbon monoxide in the presence of a catalyst to form the isocyanate directly. digitellinc.com This approach is highly atom-economical.

Oxidative Carbonylation : In this pathway, the primary amine reacts with carbon monoxide and an oxidant to generate the isocyanate. acs.org

Green Chemistry Principles in this compound Synthesis

The development of synthetic routes for isocyanates is increasingly guided by the principles of green chemistry, which prioritize safety and environmental sustainability. rsc.org The primary motivation for exploring non-phosgene pathways for this compound synthesis is to eliminate the use of hazardous materials. researchgate.net

The advantages of non-phosgene routes align with several core green chemistry principles:

Prevention : Avoiding the production of highly toxic phosgene gas is the most significant benefit.

Atom Economy : Routes like the direct reductive carbonylation of nitroarenes offer a more efficient use of atoms compared to phosgene-based methods that produce HCl as a major byproduct. digitellinc.com

Safer Chemicals : Non-phosgene methods eliminate the use of phosgene and the production of corrosive hydrogen chloride, leading to inherently safer processes. acs.orgresearchgate.net

Catalysis : Many non-phosgene routes rely on selective and reusable catalysts, which are superior to stoichiometric reagents and can reduce energy consumption and waste. acs.orgpatsnap.com

Reduced Derivatives : The carbamate pathway is a two-step process but avoids the need for chlorinated intermediates beyond the starting aniline (B41778), potentially simplifying purification. acs.org

Table 2: Comparison of Synthesis Routes based on Green Chemistry Principles

| Principle | Phosgene-Based Route | Non-Phosgene Route (Carbamate Decomposition) |

| Reagent Toxicity | Very High (uses phosgene) | Low to Moderate (e.g., uses dimethyl carbonate, urea) |

| Byproduct Hazard | High (produces corrosive HCl) | Low (produces recyclable alcohol) |

| Atom Economy | Lower | Potentially Higher |

| Process Safety | Significant inherent risks | Inherently safer design |

| Purification | More complex due to corrosive byproducts | Simplified, as no chloride is introduced in the main cycle |

Reaction Mechanisms and Reactivity Profiles of 2,4,5 Trichlorophenyl Isocyanate

Fundamental Reaction Pathways of Isocyanates

Isocyanates are a class of highly reactive compounds that participate in a range of chemical transformations, primarily centered around the reactivity of the -N=C=O functional group. wikipedia.org

The most prominent reaction of isocyanates is nucleophilic addition. vaia.com The electrophilic carbon of the isocyanate group is readily attacked by nucleophiles such as alcohols, amines, and thiols. wikipedia.org

With Alcohols: The reaction between an isocyanate and an alcohol results in the formation of a urethane (B1682113) (carbamate). vaia.comwikipedia.org The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. vaia.com This is followed by a proton transfer, leading to the stable urethane linkage. rsc.org

With Amines: Isocyanates react with primary and secondary amines to yield ureas. wikipedia.org This reaction is generally faster than the reaction with alcohols due to the higher nucleophilicity of the amine nitrogen. The reaction of aliphatic isocyanates with amines can be instantaneous, while aromatic isocyanates may react more slowly. chemicalforums.com

With Thiols: The reaction of isocyanates with thiols produces thiourethanes (thiocarbamates). rsc.orgupc.edu This reaction is often referred to as a "click reaction" due to its efficiency and mild reaction conditions. upc.eduacs.org The presence of a base catalyst can facilitate this reaction by generating a more nucleophilic thiolate ion. rsc.org The reactivity of thiols is generally higher than that of alcohols. upc.edu

Table 1: Relative Reactivity of Nucleophiles with Isocyanates

| Nucleophile | Product | Relative Reactivity (uncatalyzed at 25°C) |

| Primary aromatic amine | Urea (B33335) | 200 – 300 |

| Primary hydroxyl | Urethane | 100 |

| Water | Unstable carbamic acid | 100 |

| Carboxylic acid | Amide + CO2 | 40 |

| Secondary hydroxyl | Urethane | 30 |

| Urea | Biuret | 15 |

| Tertiary hydroxyl | Urethane | 0.5 |

| Urethane | Allophanate | 0.3 |

| Amide | Acylurea | 0.1 |

Data sourced from poliuretanos. poliuretanos.net

Isocyanates react with water to form an unstable carbamic acid intermediate. wikipedia.orgwikipedia.org This carbamic acid readily decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgacs.org The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea. wikipedia.org This reaction is fundamental to the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.org

In the absence of an external catalyst, the reaction between an isocyanate and an alcohol can be auto-catalyzed by the alcohol itself. researchgate.netnih.gov Computational studies suggest that multiple alcohol molecules can participate in the transition state, facilitating the reaction. nih.govkuleuven.be The mechanism is believed to involve the formation of a complex between the isocyanate and one or more alcohol molecules, which lowers the activation energy of the reaction. researchgate.netnih.govnih.gov Similarly, the cleavage of urethanes can also be auto-catalyzed, with an isourethane intermediate thought to play a role. researchgate.netresearchgate.net

Influence of Aromatic Substituents on Isocyanate Reactivity

The reactivity of the isocyanate group is significantly influenced by the nature of the substituents on the aromatic ring. rsc.org

Electronic Effects: Electron-withdrawing groups, such as the three chlorine atoms in 2,4,5-trichlorophenyl isocyanate, increase the electrophilicity of the isocyanate carbon atom. rsc.orgcymitquimica.com This enhanced positive charge on the carbon makes it more susceptible to nucleophilic attack, thereby increasing the reactivity of the isocyanate. rsc.org Conversely, electron-donating groups on the aromatic ring would decrease the reactivity. rsc.org Aromatic isocyanates are generally more reactive than aliphatic isocyanates. pcimag.comresearchgate.net

Steric Hindrance: Bulky substituents near the isocyanate group can sterically hinder the approach of nucleophiles, leading to a decrease in reaction rate. poliuretanos.net In the case of this compound, the chlorine atom in the ortho position (position 2) to the isocyanate group can exert some steric hindrance.

Catalytic Effects in this compound Reactions

The reactions of isocyanates, including this compound, can be significantly accelerated by the use of catalysts. poliuretanos.com.br Catalysts are crucial in many industrial applications to control the reaction rate and ensure complete conversion. mdpi.com

Amine Catalysts: Tertiary amines are commonly used as catalysts in polyurethane chemistry. poliuretanos.com.brresearchgate.net They can catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). poliuretanos.com.br The catalytic mechanism is believed to involve the formation of a complex between the amine and the isocyanate, which activates the isocyanate group for nucleophilic attack. poliuretanos.com.bracs.org The effectiveness of the amine catalyst can be influenced by its basicity and steric accessibility. poliuretanos.com.br

Organometallic Catalysts: Organometallic compounds, particularly tin-based catalysts like dibutyltin (B87310) dilaurate, are highly effective for the isocyanate-hydroxyl reaction. pcimag.comwernerblank.com However, due to toxicity concerns with organotin compounds, alternatives such as zirconium, bismuth, and zinc compounds are being explored. researchgate.netwernerblank.com These catalysts are thought to function by activating the hydroxyl group or by an insertion mechanism. wernerblank.com Organometallic catalysts are generally more selective for the isocyanate-alcohol reaction over the isocyanate-water reaction. poliuretanos.com.br

Acid Catalysts: Strong organic acids can also catalyze the reaction between alcohols and isocyanates. acs.orgtandfonline.com The mechanism is thought to involve the formation of a ternary complex between the acid, isocyanate, and alcohol. tandfonline.com

Blocked Isocyanate Adducts Derived from this compound

To control the high reactivity of isocyanates, they can be "blocked" by reacting them with a blocking agent to form a thermally reversible adduct. wikipedia.org This allows for the formulation of one-component systems that are stable at ambient temperatures and only react upon heating to the deblocking temperature. wikipedia.orggoogle.com

Blocking Agents and Deblocking Temperatures: A variety of compounds can be used as blocking agents, each with a characteristic deblocking temperature. wikipedia.org Common blocking agents include phenols, oximes (e.g., methyl ethyl ketoxime), lactams (e.g., ε-caprolactam), and active methylene (B1212753) compounds (e.g., diethyl malonate). wikipedia.orggoogle.comnih.gov The choice of blocking agent determines the temperature at which the isocyanate becomes reactive again.

Table 2: Common Blocking Agents and Their Deblocking Temperatures

| Blocking Agent | Deblocking Temperature (°C) |

| Sodium bisulfite | 85 |

| Diethyl malonate | 100-120 |

| 3,5-Dimethylpyrazole | 110-120 |

| Methyl ethyl ketoxime (MEKO) | 120-140 |

| Phenol | 150 |

| ε-Caprolactam | 160-180 |

Data sourced from Wikipedia wikipedia.org and Tri-iso. tri-iso.com

The formation of blocked isocyanates from this compound would involve the reaction of the isocyanate with a suitable blocking agent, likely in the presence of a catalyst. google.com Upon heating, the blocked adduct would dissociate, regenerating the highly reactive this compound, which can then undergo its characteristic reactions.

Synthesis and Thermal Deblocking Mechanisms

Synthesis

The industrial synthesis of aryl isocyanates like this compound is typically achieved through the phosgenation of the corresponding primary amine. wikipedia.org In this case, 2,4,5-trichloroaniline (B140166) is treated with phosgene (B1210022) (COCl₂). The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to yield the final isocyanate product. wikipedia.org

R-NH₂ + COCl₂ → R-NCO + 2HCl (where R = 2,4,5-trichlorophenyl)

Alternative, less common laboratory methods for isocyanate synthesis include rearrangement reactions such as the Curtius, Schmidt, or Lossen rearrangements. wikipedia.org

Thermal Deblocking

Blocked isocyanates are thermally reversible adducts of isocyanates. They are created by reacting an isocyanate with a "blocking agent," which is a compound containing active hydrogen, such as a phenol. mdpi.com In the context of this compound, it can act as the isocyanate that is regenerated from a blocked state. The blocking reaction with a phenol, such as the structurally similar 2,4,6-trichlorophenol (B30397) (TCP), results in the formation of a thermally unstable urethane linkage. researchgate.netresearchgate.net

The primary mechanism of thermal deblocking is the dissociation of this urethane bond upon heating, which regenerates the free isocyanate and the original blocking agent. mdpi.com This allows the highly reactive isocyanate to be stored in a stable, less hazardous form and released only when needed for a subsequent reaction, typically triggered by temperature. researchgate.net

The deblocking temperature is a critical parameter and is influenced by the chemical structure and nucleophilicity of the blocking agent. mdpi.com Studies on isocyanates blocked with various phenols and other agents show that thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the temperature at which this dissociation begins. researchgate.netresearchgate.net For instance, research on a polyaryl polyisocyanate (PAPI) blocked with 2,4,6-trichlorophenol (TCP) showed that the deblocking process starts at temperatures between 70°C and 75°C. researchgate.net The process is observed as an endothermic transition in a DSC curve and as a weight loss in a TGA curve, corresponding to the volatilization of the blocking agent. mdpi.com

Table 1: Thermal Deblocking Data for TCP-Blocked Polyaryl Polyisocyanate

| Analytical Method | Observed Event | Onset Temperature (°C) | Reference |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Start of deblocking | 75 | researchgate.net |

| Thermogravimetric/Differential Thermal Analysis (TG/DTA) | Start of deblocking | 70 | researchgate.net |

Kinetic Studies of Deblocking Reactions

Kinetic studies of deblocking reactions are essential for understanding the reaction rates and the energy requirements for regenerating the free isocyanate. These studies often focus on determining the reaction order, activation energy, and the most probable mechanism function. mdpi.com

While specific kinetic data for the deblocking of a 2,4,5-trichlorophenol-blocked isocyanate is not detailed in the provided search results, extensive research on analogous systems, such as 2,4,6-trichlorophenol (TCP) blocked isocyanates, provides a clear framework. researchgate.net Kinetic investigations of the reverse reaction—the blocking of an isocyanate prepolymer with TCP—found the reaction to be second order. researchgate.net The study determined the activation energy for the uncatalyzed blocking reaction to be 43.890 kJ/mol. In the presence of a catalyst like dibutyltin dilaurate (DBTDL), the activation energy was significantly reduced to 34.412 kJ/mol, leading to a much faster reaction rate. researchgate.net

For the deblocking reaction, kinetic parameters can be determined using methods such as the Friedman–Reich–Levi (FRL) and Flynn–Wall–Ozawa (FWO) equations applied to data from thermogravimetric analysis (TGA). mdpi.com These analyses provide the activation energy (Ea), which is the minimum energy required to initiate the dissociation of the blocked isocyanate. For example, a study on 4-hydroxypyridine (B47283) blocked isophorone (B1672270) diisocyanate calculated the activation energy for thermal decomposition to be between 126.2 kJ·mol⁻¹ and 134.6 kJ·mol⁻¹. mdpi.com

The kinetics are heavily influenced by the blocking agent's structure. The thermal stability of the urethane bond, and thus the deblocking temperature and rate, is primarily dependent on the nucleophilicity of the blocking agent. mdpi.com

Table 2: Kinetic Parameters for the Blocking Reaction of Pre-polymer with 2,4,6-Trichlorophenol (TCP)

| System | Reaction Order | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Uncatalyzed | Second Order | 43.890 kJ/mol | researchgate.net |

| Catalyzed (DBTDL) | Second Order | 34.412 kJ/mol | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,4,5 Trichlorophenyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,4,5-trichlorophenyl isocyanate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts due to the electron-withdrawing effects of the chlorine atoms and the isocyanate group. The proton on the phenyl ring will show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The specific splitting patterns (e.g., doublets, singlets) depend on the coupling between adjacent protons. For derivatives, such as when the isocyanate group reacts to form a urethane (B1682113), new signals corresponding to the added molecular fragment will appear. For instance, the formation of a urethane linkage (R-NH-C(O)-O-Ar) introduces a proton attached to the nitrogen (N-H), which typically appears as a broad singlet. bas.bgnih.govmdpi.com

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. bas.bgnih.gov The carbon atom of the isocyanate group (-N=C=O) is highly deshielded and appears at a characteristic downfield chemical shift, often in the range of 120-140 ppm. The aromatic carbons also show distinct signals, with their chemical shifts influenced by the attached chlorine atoms. Carbons bonded directly to chlorine will be shifted downfield. Upon derivatization, the carbonyl carbon of the resulting urethane or urea (B33335) group will have a characteristic chemical shift, typically in the range of 150-170 ppm. researchgate.net

Table 1: Representative NMR Data for Isocyanate Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic H | 7.0 - 8.5 |

| ¹H | Urethane N-H | 5.0 - 9.0 (often broad) |

| ¹³C | Isocyanate (-N=C =O) | 120 - 140 |

| ¹³C | Aromatic C | 110 - 150 |

| ¹³C | Urethane/Urea (C =O) | 150 - 170 |

Note: Specific chemical shifts can vary based on solvent and the specific structure of the derivative.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and monitoring the progress of reactions involving this compound. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band due to its asymmetric stretching vibration.

This peak typically appears in a relatively clear region of the spectrum, around 2250-2275 cm⁻¹. azom.com The high intensity and distinct position of this band make it an excellent marker for the presence of unreacted isocyanate. researchgate.net The disappearance of this peak is a clear indicator that the isocyanate has fully reacted. researchgate.net

When this compound reacts to form derivatives, new characteristic absorption bands appear. For example:

Urethanes: Formation of a urethane linkage results in the appearance of a C=O stretching band around 1700-1740 cm⁻¹ and an N-H stretching band around 3300-3500 cm⁻¹.

Ureas: The formation of a urea linkage shows a C=O stretching band typically between 1630-1680 cm⁻¹ and N-H stretching absorptions.

FTIR is, therefore, an invaluable tool for real-time monitoring of polymerization or derivatization reactions, allowing for the determination of reaction endpoints. azom.com

Table 2: Key FTIR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 |

| Urethane (C=O) | Stretch | 1700 - 1740 |

| Urethane (N-H) | Stretch | 3300 - 3500 |

| Urea (C=O) | Stretch | 1630 - 1680 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for elucidating the structure of its derivatives through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound, which is 222.5 g/mol for this compound. cymitquimica.com The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Electron impact (EI) ionization often leads to predictable fragmentation patterns. For aromatic isocyanates, common fragmentation pathways include the loss of the NCO group, leading to a prominent peak corresponding to the trichlorophenyl cation. nih.gov Further fragmentation of the aromatic ring can also occur. libretexts.org

For derivatives of this compound, the fragmentation pattern will provide information about the structure of the added group. researchgate.netresearchgate.net Analysis of the fragment ions allows for the reconstruction of the molecule's structure, confirming the successful derivatization. Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly useful for analyzing complex mixtures of isocyanate derivatives. nih.gov

Thermal Analysis Techniques in Blocked Isocyanate Studies (DSC, TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the properties of blocked isocyanates, which are thermally reversible adducts of isocyanates. Blocked isocyanates are stable at room temperature and release the reactive isocyanate group upon heating.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. For a blocked isocyanate, the DSC thermogram will show an endothermic peak corresponding to the deblocking reaction, where the blocking agent is released and the isocyanate is regenerated. The temperature at which this peak occurs is the deblocking temperature, a critical parameter for applications like coatings and adhesives. researchgate.net The glass transition temperature (Tg) of polymeric derivatives can also be determined by DSC. tainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When a blocked isocyanate is heated, the TGA curve will show a mass loss corresponding to the volatilization of the blocking agent upon deblocking. researchgate.net This provides a complementary method to DSC for determining the deblocking temperature and the thermal stability of the blocked isocyanate. ugent.be

Table 3: Thermal Analysis Data for Blocked Isocyanates

| Technique | Measured Property | Information Obtained |

|---|---|---|

| DSC | Heat Flow | Deblocking Temperature, Glass Transition Temperature |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For crystalline derivatives of this compound, single-crystal XRD analysis can provide detailed information about bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov

This technique is crucial for understanding how the molecules pack in the crystal lattice and for identifying non-covalent interactions, such as hydrogen bonding or halogen bonding, which can influence the physical properties of the material. acs.orgnih.gov While obtaining suitable single crystals of the parent isocyanate can be challenging due to its reactivity, crystalline derivatives are more readily studied. Powder XRD can be used to identify the crystalline phases present in a sample and to assess its purity.

Emerging Analytical Methodologies for Complex Isocyanate Systems

The analysis of complex isocyanate systems, which may contain a mixture of monomers, oligomers, and byproducts, often requires more advanced and sensitive analytical techniques.

Emerging methodologies focus on improving the detection and quantification of isocyanates and their derivatives, particularly at low concentrations. These include:

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with more sensitive detectors, such as tandem mass spectrometry (MS/MS), allows for the separation and specific identification of various isocyanate species in complex mixtures. researchgate.netepa.gov

Fluorescent Derivatization: The use of novel fluorescent derivatizing agents that react with the isocyanate group can significantly enhance detection sensitivity in liquid chromatography. rsc.org

Capillary Zone Electrophoresis (CZE): CZE offers an alternative separation technique with high efficiency for the analysis of isocyanate derivatives. rsc.org

These evolving methods are critical for a deeper understanding of complex reaction systems and for ensuring the accurate characterization of materials derived from this compound. nih.gov

Theoretical and Computational Chemistry of 2,4,5 Trichlorophenyl Isocyanate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to investigating the electronic characteristics of molecules. These calculations allow for the determination of various electronic properties that govern the behavior of 2,4,5-trichlorophenyl isocyanate.

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bioexcel.eu Conversely, a small gap indicates a molecule is more reactive and less stable. For this compound, the electron-withdrawing nature of the three chlorine atoms and the isocyanate group is expected to significantly influence the energies of these orbitals. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to calculate these values precisely.

Table 1: Hypothetical Frontier Orbital Energies and Energy Gap for this compound (Note: These are representative values for illustrative purposes, as specific published data is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 6.30 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show significant negative potential around the oxygen and nitrogen atoms of the isocyanate group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms on the phenyl ring and the carbon atom of the isocyanate group would exhibit positive potential, marking them as sites for nucleophilic attack.

Charge Distribution and Bonding Characteristics

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its polarity, solubility, and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom.

In this compound, the high electronegativity of the chlorine, nitrogen, and oxygen atoms would lead to them carrying partial negative charges. The carbon atoms bonded to these heteroatoms, particularly the carbonyl carbon of the isocyanate group, would consequently bear significant partial positive charges. This charge separation creates a large dipole moment and defines the primary reactive centers of the molecule.

Reaction Dynamics and Transition State Theory Calculations for Isocyanate Reactivity

The reactivity of the isocyanate group (-N=C=O) is central to its chemistry, particularly in reactions like nucleophilic addition, which is fundamental to the formation of polyurethanes. Transition State Theory (TST) is a cornerstone for the computational study of reaction rates. schrodinger.com It involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating the energy barrier (activation energy) that must be overcome for the reaction to proceed.

For this compound reacting with a nucleophile (e.g., an alcohol or amine), computational chemists would model the entire reaction pathway. This involves optimizing the geometries of the reactants, the transition state complex, and the products. A recent quantum-chemical study on the conversion of substituted phenylnitrile oxides to phenyl isocyanates demonstrated that electron-withdrawing groups, such as chlorine, generally slow down the conversion reaction by increasing the effective reaction barrier. This suggests that the electronic effects of the three chlorine atoms in this compound would significantly modulate the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Prediction of Chemical Reactivity Parameters

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived based on conceptual DFT. These parameters provide a quantitative measure of the chemical reactivity and stability of a molecule.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. S = 1 / η

Electronegativity (χ): The power of an atom to attract electrons. χ = (I + A) / 2

These parameters are crucial for comparing the reactivity of different molecules. A high chemical hardness value for this compound would indicate high stability.

Table 2: Hypothetical Chemical Reactivity Parameters for this compound (Note: These values are derived from the hypothetical energies in Table 1 for illustrative purposes.)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.317 |

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the phenyl ring to the isocyanate group.

A potential energy surface (PES) scan would be performed by systematically changing the dihedral angle between the phenyl ring and the N=C=O group. By calculating the energy at each step, a profile of energy versus dihedral angle can be constructed. This profile reveals the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. Steric hindrance from the chlorine atom at the 2-position and electronic interactions between the isocyanate group and the ring would be the determining factors for the preferred conformation. Molecular mechanics or DFT methods can be used for these calculations, providing insight into the molecule's flexibility and the most likely shape it adopts.

Synthetic Utility of 2,4,5 Trichlorophenyl Isocyanate in Advanced Organic Synthesis

Formation of Polyurethanes and Related Polymer Structures

The synthesis of polyurethanes is fundamentally based on the polyaddition reaction between a di- or polyisocyanate and a polyol. l-i.co.ukutm.my In this specific context, 2,4,5-Trichlorophenyl isocyanate serves as the isocyanate monomer. The general reaction involves the addition of the hydroxyl groups of the polyol to the highly reactive isocyanate groups (-N=C=O) of the this compound, leading to the formation of urethane (B1682113) linkages (-NH-CO-O-). This process is typically exothermic and can proceed even without a catalyst, although catalysts are often employed to control the reaction rate. l-i.co.uk

Polyurethanes are segmented polymers, consisting of alternating soft segments (SS) and hard segments (HS). researchgate.net The soft segments are derived from the long, flexible polyol chains, while the hard segments are formed from the isocyanate and a chain extender. The aromatic and rigid structure of this compound contributes to the formation of these hard segments, which are crucial in determining the final properties of the polymer.

Structure-Property Relationships in Polyurethane Systems with Varied Isocyanate Structures

The molecular structure of the isocyanate component is a critical factor that dictates the macroscopic properties of the resulting polyurethane. acs.org Key structural aspects of the isocyanate, such as its aromatic or aliphatic nature, molecular symmetry, and the presence of bulky substituents, significantly influence the polymer's thermal and mechanical behavior.

Aromatic isocyanates, like this compound, generally impart rigidity and improved mechanical strength to the polyurethane due to the inflexible nature of the benzene (B151609) ring. acs.orgmdpi.com This rigidity in the hard segments promotes a high degree of phase separation from the flexible soft segments. The extent of this microphase separation, along with the strength of intermolecular hydrogen bonding between the urethane groups, is directly correlated with the material's properties, including its tensile strength and elasticity. mdpi.comresearchgate.net

| Isocyanate Structural Feature | General Effect on Polyurethane Properties |

|---|---|

| Aromatic (e.g., MDI, TDI, this compound) | Increases rigidity, thermal stability, and mechanical strength. Promotes distinct microphase separation. acs.orgmdpi.com |

| Aliphatic (e.g., HDI, IPDI) | Increases flexibility and UV stability. Often results in softer, more elastomeric materials. acs.org |

| Symmetrical (e.g., MDI) | Facilitates more ordered packing of hard segments and stronger hydrogen bonding, leading to higher tensile strength. mdpi.comresearchgate.net |

| Asymmetrical (e.g., TDI, this compound) | Disrupts packing regularity, which can affect crystallinity and mechanical properties. Reactivity of NCO groups can differ. |

Catalytic Effects in Polyurethane Synthesis

While the reaction between an isocyanate and a polyol can occur without external intervention, catalysts are essential in most industrial and laboratory syntheses to enhance the reaction rate and provide control over the polymerization process. acs.orgnih.gov Catalysts play a crucial role in balancing the gelling reaction (urethane formation) and, in the case of foams, the blowing reaction (isocyanate-water reaction). nih.gov

The most common catalysts for polyurethane synthesis are tertiary amines and organometallic compounds, particularly organotin derivatives. l-i.co.ukacs.org The catalytic mechanism can generally proceed via two pathways:

Nucleophilic Activation: The catalyst, typically a tertiary amine, activates the alcohol (polyol) by forming a hydrogen-bonded complex, making the hydroxyl proton more acidic and the oxygen more nucleophilic. acs.org

Electrophilic Activation: Lewis acid catalysts, such as organotin compounds, coordinate to the oxygen or nitrogen atom of the isocyanate group. This coordination polarizes the N=C=O bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by the alcohol. acs.org

The choice of catalyst can significantly impact the selectivity of the isocyanate's reaction with the polyol versus its reaction with water or other functional groups, thereby influencing the structure and properties of the final polymer. l-i.co.uk Organic acid catalysts have also been explored as efficient, metal-free alternatives. nih.gov

| Catalyst Type | General Role and Mechanism in Polyurethane Synthesis |

|---|---|

| Tertiary Amines (e.g., DABCO) | Primarily activate the polyol (nucleophilic activation). acs.org Also effective in catalyzing the isocyanate-water reaction for foam production. l-i.co.uk |

| Organotin Compounds (e.g., Dibutyltin (B87310) dilaurate) | Activate the isocyanate group (electrophilic activation), strongly promoting the gelling (urethane formation) reaction. acs.org |

| Organic Acids | Act as metal-free catalysts that can promote urethane formation, often through activation of the isocyanate. nih.gov |

| Bismuth and Zinc Catalysts | Often used as alternatives to organotin catalysts, offering different reactivity profiles. l-i.co.uk |

Derivatization for Complex Molecular Architectures

The isocyanate functional group (-N=C=O) is a highly electrophilic and versatile moiety, making isocyanates like this compound valuable starting materials for the synthesis of more complex molecular structures. wikipedia.org The carbon atom of the isocyanate group is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and water, leading to a variety of derivatives. wikipedia.org This reactivity is harnessed in chemical derivatization strategies to build intricate molecules from a relatively simple precursor. nih.govscience.gov

Synthesis of Substituted Urea (B33335) Derivatives

One of the most fundamental reactions of isocyanates is their reaction with primary or secondary amines to form substituted ureas. wikipedia.orgresearchgate.net The reaction of this compound with an amine (R-NH₂) proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to yield a stable N,N'-disubstituted urea, where one of the nitrogen atoms bears the 2,4,5-trichlorophenyl group.

This method is a highly efficient and widely used strategy for the synthesis of both symmetrical and unsymmetrical ureas. asianpubs.orgorganic-chemistry.org The reaction is typically rapid and high-yielding. Substituted ureas are an important class of compounds with applications in medicinal chemistry and materials science. asianpubs.orgmdpi.com For example, the drug Sorafenib is a diaryl urea derivative. asianpubs.org

General Reaction Scheme: Cl₃C₆H₂-N=C=O + R-NH₂ → Cl₃C₆H₂-NH-C(O)-NH-R

| Isocyanate Reactant | Amine Reactant | Resulting Substituted Urea Product Type |

|---|---|---|

| This compound | Aliphatic Primary Amine (e.g., Butylamine) | N-(2,4,5-Trichlorophenyl)-N'-butylurea |

| This compound | Aromatic Amine (e.g., Aniline) | N-(2,4,5-Trichlorophenyl)-N'-phenylurea |

| Phenyl isocyanate | Benzylamine | N-Phenyl-N'-benzylurea researchgate.net |

| 2-Chloro-6-methylphenyl isocyanate | 4-(4-aminophenoxy)-N-methylpicolinamide | 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide asianpubs.org |

Incorporation into Dipeptidyl Urea Esters and Ureidopeptide Constructs

The reactivity of isocyanates extends to their use in modifying peptides and amino acids to create peptidomimetics. By reacting this compound with the free N-terminal amino group of a peptide or an amino acid ester, a ureido linkage (-NH-CO-NH-) can be incorporated into the molecular backbone. This results in the formation of ureidopeptides or dipeptidyl urea esters.

This synthetic strategy is valuable for creating peptide analogs with altered conformational properties, increased stability against enzymatic degradation, and potentially novel biological activities. The Curtius rearrangement, which generates an isocyanate intermediate in situ, is another route employed to synthesize urea-linked peptidomimetics, highlighting the central role of the isocyanate group in this type of molecular construction. organic-chemistry.org

Role in Heterocyclic Compound Synthesis

Isocyanates are valuable building blocks in heterocyclic chemistry due to the electrophilicity of the central carbon and the presence of adjacent unsaturation. The isocyanate moiety can participate in various cycloaddition and cyclization reactions to form a wide array of ring systems.

For instance, the reaction of an isocyanate with a molecule containing two nucleophilic sites can lead to the formation of a heterocycle. While specific examples for this compound are not prevalent in the provided search context, the general reactivity pattern of isocyanates is well-established. For example, chlorosulfonyl isocyanate, a highly reactive related compound, readily undergoes [2+2] cycloaddition reactions with alkenes to form β-lactam-N-sulfonyl chlorides, which are precursors to β-lactams (a core structure in penicillin antibiotics). orgsyn.org Isocyanates can also function as dienophiles in Diels-Alder reactions. wikipedia.org Furthermore, isocyanide-based multicomponent reactions are powerful tools for synthesizing complex heterocycles, where a nitrilium intermediate, similar in reactivity to an activated isocyanate, is trapped intramolecularly to form rings. semanticscholar.org The electrophilic nature of this compound makes it a potential candidate for analogous transformations in the synthesis of novel heterocyclic structures.

Cyclotrimerization to Isocyanurates and Thioisocyanurates

The cyclotrimerization of isocyanates is a robust and atom-economical method for synthesizing 1,3,5-triazine-2,4,6-triones, commonly known as isocyanurates. This reaction involves the head-to-tail cyclization of three isocyanate molecules to form a thermodynamically stable, six-membered heterocyclic ring. researchgate.net The resulting isocyanurate framework is noted for its high thermal stability and is a key structural motif in various polymers and materials. tue.nlrsc.org For aryl isocyanates like this compound, this transformation yields tris(2,4,5-trichlorophenyl)isocyanurate.

The cyclotrimerization process is typically not spontaneous and requires catalysis. researchgate.net A diverse range of catalysts has been developed to promote this reaction efficiently under mild conditions. tue.nl These can be broadly categorized into Lewis bases and metal-containing compounds. tue.nltue.nl Catalytic systems for aryl isocyanates include:

Metal Complexes: Earth-abundant metals like aluminum, iron, and manganese have been formulated into highly active catalysts. rsc.orgrsc.org For instance, specific aluminum-pyridyl-bis(iminophenolate) complexes are capable of trimerizing various alkyl and aryl isocyanates with low catalyst loadings at mild temperatures. rsc.org

Anionic Catalysts: Simple inorganic salts and organonucleophilic catalysts are also effective. researchgate.net Potassium salts, such as potassium phthalimide, and even sodium or potassium nitrite (B80452) have been shown to catalyze the cyclotrimerization of aryl isocyanates, sometimes under solvent-free or microwave-assisted conditions. researchgate.netresearchgate.net

The table below summarizes representative catalytic systems used for the cyclotrimerization of phenyl isocyanate, a model for aryl isocyanates.

| Catalyst System | Substrate | Solvent | Conditions | Yield | Reference |

| Potassium Phthalimide (PPI) | Phenyl Isocyanate | Solvent-free | 140 °C, 1.5 h | 98% | researchgate.net |

| Sodium Nitrite | Phenyl Isocyanate | Solvent-free | 140 °C, 1.5 h | 95% | researchgate.net |

| [Al(Salpy)(OBn)] | Phenyl Isocyanate | Toluene (B28343) | 25 °C, 1 h | >99% | rsc.org |

| Quaternary Ammonium Salt | Phenyl Isocyanate | 1,4-Dioxane | 30-50 °C | High | researchgate.net |

The sulfur analog of an isocyanurate, a 1,3,5-triazine-2,4,6-trithione or "thioisocyanurate," can be synthesized through the corresponding cyclotrimerization of an isothiocyanate. The starting material for this reaction would be 2,4,5-trichlorophenyl isothiocyanate. uni.lu This process would mirror the isocyanate cyclotrimerization, likely proceeding with similar catalytic systems to yield tris(2,4,5-trichlorophenyl)thioisocyanurate.

Formation of Oxadiazine Derivatives

The synthesis of oxadiazine derivatives from aryl isocyanates is a less commonly reported transformation compared to the formation of other heterocyclic systems. The 1,3,4-oxadiazine framework is often constructed from precursors like acylhydrazides. mdpi.com However, the inherent reactivity of the isocyanate group suggests its potential participation in synthetic routes to oxadiazine-type structures.

One related example is the dimerization of diisocyanates, which can lead to the formation of a six-membered 1,3-oxadiazinane-2,4-dione ring. researchgate.net This occurs through the reaction of two isocyanate groups where one acts as a C=N dielectrophile and the other as a C=O dienophile. While this is a dimerization, it establishes the capability of the isocyanate moiety to engage in the formation of oxadiazine skeletons.

A plausible, though not widely documented, pathway for the synthesis of a 1,3,5-oxadiazine derivative using this compound could involve a [4+2] cycloaddition reaction. In such a scenario, the C=N bond of the highly electrophilic isocyanate would act as the dienophile, reacting with a suitable 1-oxa-1,3-diene (a molecule containing a C=C-C=O or similar conjugated system). This type of reaction would directly construct the heterocyclic core. The electron-withdrawing nature of the trichlorophenyl group would be expected to facilitate this cycloaddition by lowering the energy of the isocyanate's LUMO (Lowest Unoccupied Molecular Orbital).

Other Heterocyclic Ring Systems via Isocyanate-Based Reactions

Beyond trimerization, the isocyanate group of this compound is a versatile handle for constructing a variety of other heterocyclic rings, primarily through cycloaddition reactions where it provides a two-atom C=N unit. wikipedia.orglibretexts.org

A prominent example is the [2+2] cycloaddition with alkenes to form β-lactams (2-azetidinones). researchtrends.net Isocyanates can react with C=C double bonds under thermal or photochemical conditions to yield a four-membered ring. youtube.com The reaction is particularly efficient with highly reactive isocyanates like chlorosulfonyl isocyanate (CSI), which readily reacts with a wide range of alkenes, including cyclic dienes. researchtrends.netrsc.org The mechanism can be either a concerted pericyclic reaction or a stepwise process involving a dipolar intermediate, depending on the electronic properties of the alkene. researchtrends.netrsc.org While this compound is less reactive than CSI, its enhanced electrophilicity makes it a suitable candidate for such cycloadditions, especially with electron-rich alkenes.

Isocyanates can also participate as dienophiles in [4+2] cycloaddition (Diels-Alder) reactions. wikipedia.org With a suitable 1,3-diene, the C=N bond of the isocyanate can react to form a six-membered dihydropyridinone ring system after tautomerization.

Furthermore, isocyanates can react with molecules containing both a nucleophile and a leaving group or another reactive site in condensation-cyclization pathways. For example, the reaction of phenyl isocyanate with 2-aminothiazoline derivatives leads to the formation of substituted thiazolidine (B150603) heterocycles. scispace.com It is expected that this compound would undergo analogous transformations.

The table below outlines several types of heterocyclic systems that can be generated from isocyanates.

| Reactant Partner | Isocyanate Role | Resulting Heterocycle | Reaction Type | Reference |

| Alkene | 2-atom unit | β-Lactam (2-Azetidinone) | [2+2] Cycloaddition | researchtrends.net |

| 1,3-Diene | Dienophile | Dihydropyridinone | [4+2] Cycloaddition | wikipedia.org |

| 2-Aminothiazoline | Electrophile | Phenylcarbamoyl-thiazolidine | Condensation-Cyclization | scispace.com |

| Aryl Amine | Electrophile | Aryl Urea | Addition | asianpubs.org |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4,5-trichlorophenyl isocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the reaction of 2,4,5-trichloroaniline with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous dichloromethane or toluene under reflux. A molar ratio of 1:1.2 (aniline to phosgene) and temperatures of 60–80°C are typical. Catalysts like triethylamine may enhance reaction efficiency. Yield optimization requires strict control of moisture and oxygen, as hydrolysis to urea derivatives is common . Purity can be confirmed by melting point (mp) analysis (compare to literature values for dichlorophenyl isocyanate analogs, e.g., mp 60–62°C for 2,4-dichlorophenyl isocyanate ).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- FT-IR : Confirm the isocyanate group (NCO stretch ~2250–2275 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹).

- NMR : ¹³C NMR should show a carbonyl carbon resonance at ~120–125 ppm for NCO.

- HPLC/GC-MS : Monitor for hydrolyzed byproducts (e.g., ureas) using reverse-phase HPLC with UV detection at 254 nm .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : This compound is moisture-sensitive and releases toxic isocyanate vapors. Use inert atmospheres (N₂/Ar) for reactions, and store under desiccation. Personal protective equipment (PPE) must include nitrile gloves, sealed goggles, and fume hoods. Avoid contact with alcohols, amines, or water during synthesis . For spills, neutralize with dry sand or specialized isocyanate absorbents—never water .

Advanced Research Questions

Q. How does the reactivity of this compound vary with nucleophiles (e.g., amines vs. alcohols), and what mechanistic insights explain these differences?

- Methodological Answer : Reactivity follows the order: primary amines > secondary amines > alcohols. Primary amines form stable ureas via nucleophilic attack at the electrophilic carbon of NCO, while alcohols require catalysis (e.g., Lewis acids like SnCl₄) to form carbamates. Solvent polarity also affects kinetics: polar aprotic solvents (e.g., THF) accelerate reactions by stabilizing transition states. For mechanistic studies, monitor reaction progress via in situ IR to track NCO consumption .

Q. What experimental strategies resolve contradictions in reported degradation pathways of this compound under environmental conditions?

- Methodological Answer : Conflicting data may arise from variable pH, light exposure, or microbial activity. Design controlled degradation studies:

- Hydrolysis : Compare rates in acidic (pH 3) vs. alkaline (pH 10) aqueous solutions using HPLC to detect products like 2,4,5-trichloroaniline or CO₂.

- Photolysis : Exclude oxygen to isolate radical-mediated pathways. Use LC-MS/MS to identify intermediates (e.g., chlorinated phenols ).

- Microbial degradation : Screen soil or water samples for Pseudomonas spp., known to metabolize chlorinated aromatics. Metabolite profiling via GC-MS can clarify pathways .

Q. How can researchers optimize the stability of this compound derivatives (e.g., carbamates) for long-term storage?

- Methodological Answer : Derivatives degrade via hydrolysis, oxidation, or photolysis. Strategies include:

- Lyophilization : For solid derivatives, freeze-drying under vacuum minimizes hydrolytic cleavage.

- Additives : Incorporate antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated oxidation.

- Storage : Use amber vials at –20°C with desiccants (silica gel). Validate stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What advanced analytical techniques differentiate isomeric byproducts in reactions involving this compound?

- Methodological Answer : Isomeric impurities (e.g., 2,4,6- or 2,3,5-trichlorophenyl derivatives) can be resolved via:

- Chiral HPLC : With cellulose-based columns and hexane/isopropanol gradients.

- X-ray crystallography : For definitive structural confirmation of crystalline products.

- Tandem MS : Fragment patterns distinguish positional isomers (e.g., Cl substitution patterns ).

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Replicate synthesis under strictly anhydrous conditions and compare with certified reference materials (CRMs). Cross-validate using multiple techniques (e.g., DSC for melting behavior, XRPD for crystallinity). Literature inconsistencies should be documented with raw data in supplementary materials .

Q. What statistical approaches are recommended for interpreting dose-response data in toxicity studies of this compound metabolites?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Pair with ANOVA to assess significance across replicates. Confounding factors (e.g., solvent toxicity) require negative controls. For in vitro assays (e.g., Ames test), apply the OECD QSAR Toolbox to predict mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。